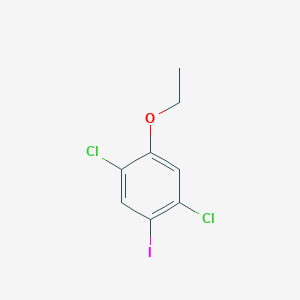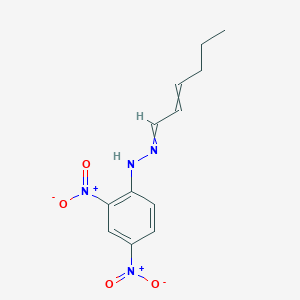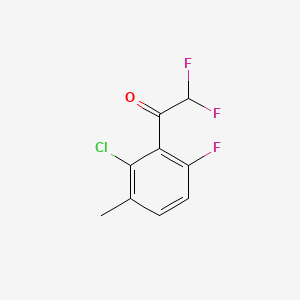
1-N',7-N'-diaminoheptanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is a chemical compound with the molecular formula C7H18N6 and a molecular weight of 186.26 g/mol . This compound is known for its unique structure, which includes two imino-hydrazino groups attached to a pentane backbone. It is primarily used in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE typically involves the reaction of pentane-1,5-dialdehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The imino-hydrazino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted pentanes, and oxidized compounds .
Aplicaciones Científicas De Investigación
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
- 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE
- 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE
- 1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE
Uniqueness
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is unique due to its specific pentane backbone and the positioning of its imino-hydrazino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Propiedades
Número CAS |
7707-21-3 |
|---|---|
Fórmula molecular |
C7H18N6 |
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
1-N',7-N'-diaminoheptanediimidamide |
InChI |
InChI=1S/C7H18N6/c8-6(12-10)4-2-1-3-5-7(9)13-11/h1-5,10-11H2,(H2,8,12)(H2,9,13) |
Clave InChI |
SSGMUQSPDITXAD-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=NN)N)CCC(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)






![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)

